An In-depth Technical Guide to 3-Bromo-4-chloronitrobenzene
An In-depth Technical Guide to 3-Bromo-4-chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloronitrobenzene is a halogenated nitroaromatic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of pharmaceutical development.
Chemical and Physical Properties
3-Bromo-4-chloronitrobenzene is a solid at room temperature. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 16588-26-4 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [2] |
| Molecular Weight | 236.45 g/mol | [2] |
| Appearance | Pale yellow solid/crystals | [3] |
| Melting Point | 58 °C | [4] |
| Boiling Point | 100 °C at 0.1 Torr | [5] |
| Solubility | Soluble in methanol. Insoluble in water. | [5][6] |
Synthesis of 3-Bromo-4-chloronitrobenzene
The primary route for the synthesis of 3-Bromo-4-chloronitrobenzene is through the electrophilic bromination of 4-chloronitrobenzene. The nitro group is a meta-director and a deactivator, while the chloro group is an ortho-, para-director and a deactivator. The directing effects of the chloro group lead to the substitution of bromine at the ortho position relative to the chlorine atom.
Experimental Protocol: Bromination of 4-Chloronitrobenzene
This protocol is adapted from a reported one-step synthesis.[4]
Materials:
-
4-chloronitrobenzene
-
Potassium bromate (KBrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Toluene for recrystallization
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add water and concentrated sulfuric acid.
-
Add 4-chloronitrobenzene to the stirred mixture.
-
Heat the mixture to 80°C.
-
Add potassium bromate in portions over a period of 3 hours, maintaining the temperature at 80°C.
-
Continue stirring for an additional 2 hours after the addition is complete.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from toluene to afford pure 3-Bromo-4-chloronitrobenzene.
Reactivity and Key Transformations
The reactivity of 3-Bromo-4-chloronitrobenzene is dictated by its three functional groups. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group, para to the chlorine atom, makes the carbon atom attached to the chlorine electron-deficient and susceptible to nucleophilic attack. Consequently, the chlorine atom is more labile than the bromine atom in nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group
A key transformation of 3-Bromo-4-chloronitrobenzene, particularly in the context of drug development, is the reduction of the nitro group to an amine, yielding 3-bromo-4-chloroaniline. This aniline derivative is a versatile building block for the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients (APIs).
A general procedure for the reduction of a nitro group to an aniline using a metal and acid is as follows:
Materials:
-
3-Bromo-4-chloronitrobenzene
-
Tin (Sn) or Iron (Fe) powder
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask, suspend 3-Bromo-4-chloronitrobenzene in a mixture of water and concentrated hydrochloric acid.
-
Add tin or iron powder portion-wise with stirring. The reaction is exothermic and may require cooling to maintain control.
-
After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until the tin or iron salts precipitate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-chloroaniline.
-
The crude product can be further purified by chromatography or distillation.
Applications in Drug Development
Halogenated anilines, such as 3-bromo-4-chloroaniline derived from 3-Bromo-4-chloronitrobenzene, are valuable precursors in the pharmaceutical industry. The bromine and chlorine atoms provide handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for constructing complex molecular architectures found in many modern drugs.
While a specific drug synthesized directly from 3-Bromo-4-chloronitrobenzene is not prominently documented in publicly available literature, its isomeric counterpart, 4-bromo-1-chloro-2-nitrobenzene, is a known intermediate in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma. This highlights the importance of such substituted nitrobenzenes as building blocks in targeted cancer therapies.
Furthermore, 3-Bromo-4-chloronitrobenzene has been reported to exhibit some bacteriostatic activity, inhibiting the growth of pathogens like Pseudomonas aeruginosa.[7]
Safety Information
The safety information for 3-Bromo-4-chloronitrobenzene is not consistently reported across all suppliers and databases. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) provided with the product they are using.
GHS Hazard Classification (Note: Varies between sources):
| Hazard Class | Hazard Statement | Pictogram | Reference(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2] |
Some sources may classify the substance as not hazardous.[8] Due to these discrepancies, it is recommended to handle 3-Bromo-4-chloronitrobenzene with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Precautionary Statements often include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Conclusion
3-Bromo-4-chloronitrobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity allows for selective transformations, making it an important building block for creating complex molecular structures. Researchers and drug development professionals should be familiar with its properties, synthesis, and reactivity to fully leverage its synthetic utility while adhering to appropriate safety protocols.
References
- 1. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. 3-Bromo-4-chloronitrobenzene | NDmch [ndmch.com]
- 8. fishersci.com [fishersci.com]

